Structural Differentiation: Chiral 2-Aryl vs. Achiral 1-Aryl Piperazine Core
The fundamental structural difference between 2-(3-Bromo-4-fluorophenyl)piperazine and its common analog, 1-(3-Bromo-4-fluorophenyl)piperazine, lies in the position of the aryl substitution on the piperazine ring. The target compound is a 2-arylpiperazine, which possesses a chiral center at the C2 carbon . In contrast, 1-(3-Bromo-4-fluorophenyl)piperazine is an N-arylpiperazine and is achiral . This distinction is critical for drug discovery programs aiming to explore stereospecific interactions with biological targets.
| Evidence Dimension | Stereochemistry and Substitution Pattern |
|---|---|
| Target Compound Data | Chiral; Aryl group at the C2 position of the piperazine ring. |
| Comparator Or Baseline | 1-(3-Bromo-4-fluorophenyl)piperazine: Achiral; Aryl group at the N1 position of the piperazine ring. |
| Quantified Difference | Presence vs. absence of a chiral center. |
| Conditions | Structural analysis based on IUPAC nomenclature and canonical SMILES strings. |
Why This Matters
For procurement, this structural difference dictates that the target compound enables the synthesis of enantiomerically pure compounds, a key factor in medicinal chemistry SAR studies and patent strategies, while the comparator does not.
